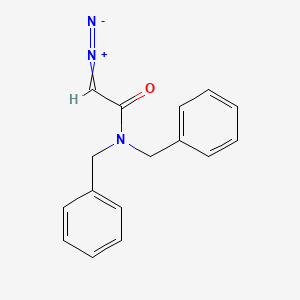

N,N-Dibenzyldiazoacetamide

Description

N,N-Dibenzyldiazoacetamide is a diazo-functionalized acetamide derivative characterized by two benzyl groups attached to the nitrogen atoms of the acetamide backbone and a reactive diazo (-N₂) group. The benzyl substituents likely enhance lipophilicity and steric bulk, influencing solubility and reactivity . The diazo group introduces photolytic and thermal instability, making it valuable in synthetic chemistry for cycloadditions or as a carbene precursor.

Properties

CAS No. |

118522-21-7 |

|---|---|

Molecular Formula |

C16H15N3O |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

N,N-dibenzyl-2-diazoacetamide |

InChI |

InChI=1S/C16H15N3O/c17-18-11-16(20)19(12-14-7-3-1-4-8-14)13-15-9-5-2-6-10-15/h1-11H,12-13H2 |

InChI Key |

MLKCJTDPOSJURD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of N,N-Dibenzyldiazoacetamide typically involves the reaction of benzylamine with diazoacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of acetic anhydride or acetyl chloride as reagents to facilitate the reaction .

Chemical Reactions Analysis

N,N-Dibenzyldiazoacetamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert N,N-Dibenzyldiazoacetamide into amines or other reduced forms.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include acetic anhydride, acetyl chloride, and various oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N,N-Dibenzyldiazoacetamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: N,N-Dibenzyldiazoacetamide is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of N,N-Dibenzyldiazoacetamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in radical reactions, leading to the formation of various intermediates and products .

Comparison with Similar Compounds

Comparison with Structural Analogs

N,N-Dibenzylacetamide (CAS 10479-30-8)

- Structure : Lacks the diazo group; features two benzyl groups on the acetamide nitrogen.

- Molecular Weight: 239.317 g/mol (C₁₆H₁₇NO) .

- Applications : Used as an intermediate in organic synthesis and pharmaceuticals. Its stability (compared to diazo derivatives) makes it suitable for prolonged storage.

- Safety: No acute toxicity data cited, but benzyl groups may pose bioaccumulation risks .

N,N-Diethylacetamide (CAS 685-91-6)

- Molecular Weight: 115.18 g/mol (C₆H₁₃NO).

- Applications : Solvent in polymer production and laboratory reagent. Higher polarity than benzyl analogs improves water miscibility .

- Safety : Classified as harmful if inhaled or ingested; requires ventilated handling .

N,N-Dimethylacetamide (CAS 127-19-5)

- Structure : Methyl substituents; simpler alkyl chain.

- Molecular Weight: 87.12 g/mol (C₄H₉NO).

- Applications : Polar aprotic solvent in pharmaceuticals (e.g., penicillin synthesis) and electronics.

- Reactivity : Less steric hindrance than benzyl derivatives, enabling broader solvent compatibility .

N-Benzylacetoacetamide

- Structure : Single benzyl group with an acetoacetyl (-COCH₂CO-) moiety.

- Applications : Key intermediate in heterocyclic synthesis (e.g., pyrazoles, thiazoles). The ketone group enables condensation reactions, unlike diazoacetamides .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Applications | Stability |

|---|---|---|---|---|---|---|

| N,N-Dibenzyldiazoacetamide* | Not available | ~265 (estimated) | Diazo (-N₂), Benzyl | Low (hydrophobic) | Synthetic intermediates, photoresists | Thermally unstable |

| N,N-Dibenzylacetamide | C₁₆H₁₇NO | 239.317 | Benzyl | Moderate in DMSO | Pharmaceuticals, agrochemicals | High |

| N,N-Diethylacetamide | C₆H₁₃NO | 115.18 | Ethyl | High in water | Polymer solvents | Moderate |

| N,N-Dimethylacetamide | C₄H₉NO | 87.12 | Methyl | Miscible in water | Drug synthesis, electronics | High |

| N-Benzylacetoacetamide | C₁₁H₁₃NO₂ | 191.23 | Benzyl, Ketone | Soluble in ethanol | Heterocyclic synthesis | Stable under anhydrous |

*Estimated properties based on structural analogs.

Key Research Findings

- Reactivity : Diazoacetamides like N,N-Dibenzyldiazoacetamide are prone to dimerization or decomposition under heat/light, limiting their utility in long-term applications compared to stable analogs (e.g., N,N-Dibenzylacetamide) .

- Synthetic Utility : Benzyl groups in N,N-Dibenzylacetamide enhance solubility in organic phases, aiding in catalytic reactions, whereas ethyl/methyl analogs favor aqueous systems .

- Pharmacological Potential: Benzyl-substituted acetamides are prevalent in antibiotic formulations (e.g., benzathine benzylpenicillin), suggesting that N,N-Dibenzyldiazoacetamide could be explored for targeted drug delivery if stabilized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.